Cas no 752235-18-0 (4-Ethynyl-N,N-dimethylaniline)

4-Ethynyl-N,N-dimethylaniline structure
4-Ethynyl-N,N-dimethylaniline structure
Product Name:4-Ethynyl-N,N-dimethylaniline
CAS No:752235-18-0
MF:C10H11N
MW:145.201042413712
CID:1024097
PubChem ID:5191884
Update Time:2025-04-20

4-Ethynyl-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Ethynyl-N,N-dimethylaniline
    • 4-ETHYNYL-N,N-DIMETHYLBENZENAMINE
    • FT-0687407
    • EN300-1254861
    • DTXSID801308221
    • Q-102456
    • 4/'-DIMETHYLAMINOPHENYL ACETYLENE
    • AMY11236
    • 752235-18-0
    • AC-6444
    • MFCD00168816
    • BCP24230
    • A854934
    • 17573-94-3
    • CS-W004844
    • doi:10.14272/ZWMAYLMVFSCMMS-UHFFFAOYSA-N.1
    • Benzenamine, 4-ethynyl-N,N-dimethyl-
    • 1-Ethynyl-4-dimethylaniline
    • DS-14229
    • p-ethynyl-N,N-dimethylaniline
    • ZWMAYLMVFSCMMS-UHFFFAOYSA-N
    • FT-0637568
    • A3902
    • 4'-Dimethylaminophenyl acetylene
    • 4-Dimethylaminophenyl acetylene
    • AKOS010651568
    • 4-Ethynyl-N pound notN-dimethylbenzenamine
    • (4-ethynyl phenyl)-dimethyl amine
    • 4-Ethynyl-N,N-dimethylaniline, 97%
    • (4-Ethynyl-phenyl)-dimethyl-amine
    • Q-103122
    • SCHEMBL186079
    • SY101325
    • 4-Dimethylaminophenylacetylene
    • 4-ethynyl-N,N-dimethylaniline;4-Dimethylaminophenyl acetylene
    • E1021
    • DB-340272
    • 4\\'-DIMETHYLAMINOPHENYL ACETYLENE
    • DB-012632
    • Inchi: 1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3
    • InChI Key: ZWMAYLMVFSCMMS-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=CC(C#C)=CC=1

Computed Properties

  • Exact Mass: 145.089149355g/mol
  • Monoisotopic Mass: 145.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 3.2Ų

4-Ethynyl-N,N-dimethylaniline Security Information

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